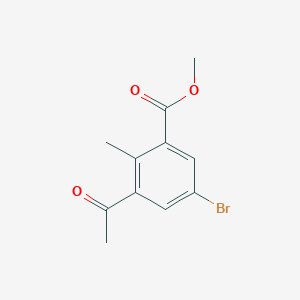
Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester is an organic compound with a complex structure that includes a benzoic acid core substituted with acetyl, bromo, and methyl groups, and esterified with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester typically involves multiple steps. One common method starts with the bromination of 2-methylbenzoic acid to introduce the bromine atom at the 5-position. This is followed by acetylation to add the acetyl group at the 3-position. Finally, esterification with methanol under acidic conditions yields the desired methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and acetylation, and employing catalysts to enhance reaction rates and yields. The esterification step can be carried out in large reactors with efficient mixing and temperature control to ensure complete conversion.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzoic acid derivatives.
Oxidation: Conversion of the acetyl group to a carboxylic acid.
Reduction: Formation of alcohols from the acetyl group.
Hydrolysis: Benzoic acid derivatives and methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester is used as an intermediate in the synthesis of more complex molecules. Its unique substituents make it a valuable starting material for creating derivatives with specific properties.
Biology
In biological research, this compound can be used to study the effects of brominated and acetylated aromatic compounds on biological systems. It may serve as a model compound for understanding the metabolism and toxicity of similar substances.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities. The presence of bromine and acetyl groups may impart specific biological activities that could be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. Its unique structure allows for the development of products with tailored properties.
Wirkmechanismus
The mechanism by which Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester exerts its effects depends on its interaction with molecular targets. The bromine atom can participate in halogen bonding, while the acetyl group can undergo enzymatic transformations. These interactions can affect various biochemical pathways, leading to specific biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoicacid,3-acetyl-2-methyl,methylester
- Benzoicacid,5-bromo-2-methyl,methylester
- Benzoicacid,3-acetyl-5-bromo,methylester
Uniqueness
Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester is unique due to the specific combination of substituents on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C11H11BrO3 |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
methyl 3-acetyl-5-bromo-2-methylbenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-6-9(7(2)13)4-8(12)5-10(6)11(14)15-3/h4-5H,1-3H3 |
InChI-Schlüssel |
WTLQELLMSNZLFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1C(=O)OC)Br)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)
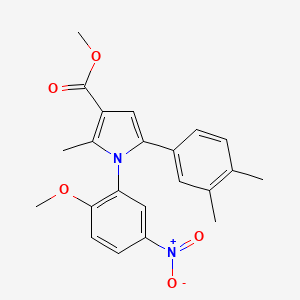

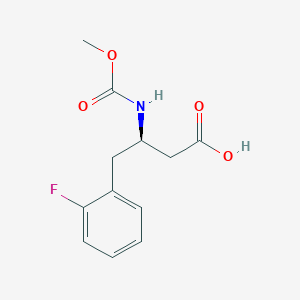
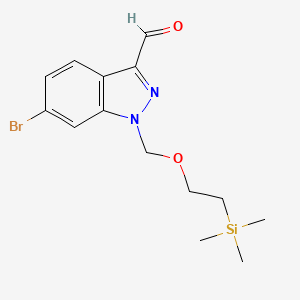
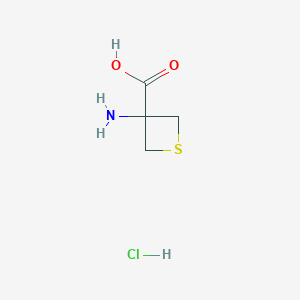



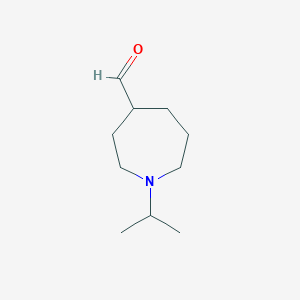

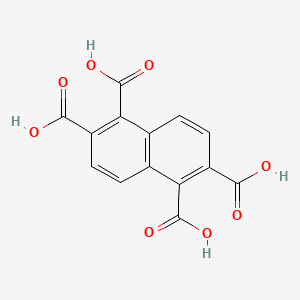
![7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13031759.png)
